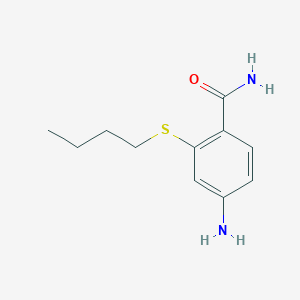

4-Amino-2-(butylthio)benzamide

Description

Significance of Benzamide (B126) Core Structures in Chemical Biology

The benzamide moiety is considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The stability and synthetic accessibility of the benzamide core make it an attractive starting point for the design of new therapeutic agents. researchgate.net The amide group can participate in hydrogen bonding interactions with biological receptors, while the aromatic ring can engage in pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding.

Benzamide derivatives have been successfully developed into drugs for a wide array of conditions. Their applications span from treatments for central nervous system disorders to antimicrobial and anticancer therapies. ontosight.airesearchgate.net For instance, some benzamides have demonstrated efficacy as antipsychotics, anti-inflammatory agents, and inhibitors of enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs). acs.orgnih.gov The ability to modify the substituents on the benzamide structure allows chemists to fine-tune the compound's physicochemical properties and biological activity for a specific therapeutic target. ontosight.aitandfonline.com

Table 1: Examples of Benzamide-Containing Compounds and Their Applications

| Compound | Therapeutic Area/Application |

|---|---|

| Procainamide | Antiarrhythmic agent |

| MS-275 (Entinostat) | Histone Deacetylase (HDAC) inhibitor (Anticancer) |

| Amino hippuric acid | Used in measurement of renal plasma flow |

| Various derivatives | Investigated as anticonvulsant, analgesic, antidepressant agents |

This table contains data sourced from multiple references. researchgate.netacs.orgnih.gov

Research Context of Thio-Ether Moieties in Bioactive Compounds

Sulfur-containing functional groups are integral to a large number of pharmacologically active compounds. tandfonline.comnih.gov Among these, the thioether (or sulfide) group is a common motif found in numerous natural products and synthetic drugs. tandfonline.comresearchgate.net A thioether consists of a sulfur atom bonded to two alkyl or aryl groups (R-S-R'). This functional group is valued in drug design for its ability to influence a molecule's steric and electronic properties, as well as its metabolic stability. nih.gov

Overview of 4-Amino-2-(butylthio)benzamide within Benzamide Research

Within the broad family of benzamide derivatives, this compound is a specific molecule identified as a useful research compound and chemical intermediate. clearsynth.com Its structure combines the key features discussed previously: a 4-aminobenzamide (B1265587) core and a thioether moiety, specifically a butylthio group, at position 2 of the benzene (B151609) ring.

The primary role of this compound, as indicated in chemical literature, is as a building block in organic synthesis. clearsynth.com Its functional groups—the primary amine, the amide, and the thioether—provide multiple reactive sites for further chemical modification to create more complex molecules for screening in drug discovery programs.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 920483-92-7 |

| Molecular Formula | C11H16N2OS |

| Molecular Weight | 224.32 g/mol |

Data for this table was sourced from various chemical suppliers. clearsynth.comcymitquimica.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-amino-2-butylsulfanylbenzamide |

| 4-amino-2-(butylsulfanyl)benzamide |

| Amino hippuric acid |

| MS-275 (Entinostat) |

| Procainamide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-butylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6,12H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWKJGNZCZVPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(C=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Approaches for 4 Amino 2 Butylthio Benzamide

General Synthesis Strategies for Benzamide (B126) Analogues

The synthesis of benzamide analogues is a cornerstone of organic chemistry, with numerous methods developed to create the crucial amide bond and introduce various substituents onto the aromatic ring. These strategies can be broadly categorized into multi-step pathways, catalytic approaches, and those with a focus on green chemistry principles.

Multi-Step Synthetic Pathways for Substituted Benzamides

Traditional and widely practiced, multi-step syntheses offer a high degree of control over the final product's structure. A common approach begins with a substituted benzoic acid, which is then activated to facilitate amide bond formation with an appropriate amine.

A representative pathway often involves the following steps:

Ring Functionalization : Starting with a commercially available benzene (B151609) derivative, functional groups are introduced or modified through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. For a molecule like 4-Amino-2-(butylthio)benzamide, this would involve introducing an amino group (or a precursor like a nitro group) and a sulfur-based functional group at the appropriate positions.

Carboxylic Acid Formation : The carboxyl group, the precursor to the benzamide, can be introduced in several ways. This can include the oxidation of a methyl group, hydrolysis of a nitrile, or through a Grignard reaction with carbon dioxide.

Amide Bond Formation : The final and most critical step is the coupling of the substituted benzoic acid with an amine. This typically requires the activation of the carboxylic acid, often by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to form the benzamide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly form the amide bond from the carboxylic acid and amine.

Catalytic Approaches in Benzamide Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. researchgate.net These approaches often reduce the need for stoichiometric activating agents and can proceed under milder conditions.

Palladium-Catalyzed Carbonylative Coupling : Palladium catalysts are versatile tools for forming C-C and C-N bonds. In the context of benzamide synthesis, palladium-catalyzed carbonylation reactions can be employed. mdpi.com For instance, an aryl halide can be coupled with an amine and carbon monoxide in the presence of a palladium catalyst to directly form the benzamide. mdpi.com This method is particularly useful for introducing the carboxamide group in a single step.

Copper-Catalyzed Amidation : Copper catalysts have also emerged as effective promoters of amidation reactions. nih.gov These reactions can sometimes proceed under aerobic conditions and offer an alternative to palladium-based systems.

Enzyme-Catalyzed Synthesis : Biocatalysis, using enzymes such as lipases, offers a green and highly selective method for amide bond formation. researchgate.net These reactions are typically performed in organic solvents to shift the equilibrium towards synthesis and can proceed under very mild conditions, minimizing side reactions and protecting group chemistry. rsc.org

| Catalyst Type | Description | Advantages |

| Palladium Complexes | Facilitate carbonylative coupling of aryl halides, amines, and CO. mdpi.com | High efficiency, good functional group tolerance. mdpi.com |

| Copper Complexes | Promote amidation reactions, sometimes under aerobic conditions. nih.gov | Cost-effective, alternative to palladium. |

| Lipases (Enzymes) | Catalyze direct amidation of carboxylic acids and amines. researchgate.netrsc.org | High selectivity, mild reaction conditions, environmentally friendly. rsc.org |

Green Chemistry Considerations in Chemical Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemmethod.com In benzamide synthesis, this translates to several key considerations:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods generally have higher atom economy than stoichiometric reactions.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.netnih.gov Some reactions can even be performed under solvent-free conditions. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic methods are particularly advantageous in this regard. rsc.org

Renewable Feedstocks : Utilizing starting materials derived from renewable resources where possible.

Specific Approaches for Thio-Ether Incorporation in Benzamides

The introduction of a thio-ether linkage, such as the butylthio group in this compound, requires specific synthetic strategies. These reactions typically involve the formation of a carbon-sulfur bond.

Thiomethylation and Related Alkylation Reactions

The most direct method for forming a thio-ether is through the alkylation of a thiol. In the context of a substituted benzamide, this would likely involve a nucleophilic aromatic substitution reaction or the reaction of an organometallic intermediate.

A plausible synthetic route could involve:

Starting with a 2-mercaptobenzoic acid derivative : A key intermediate would be a benzoic acid with a thiol group at the 2-position.

S-Alkylation : The thiol group is deprotonated with a base to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with an alkyl halide, such as 1-bromobutane, in an S-alkylation reaction to form the butylthio-ether.

Amidation : The resulting 2-(butylthio)benzoic acid derivative can then be converted to the corresponding benzamide using the methods described in section 2.1.1.

Alternatively, the thio-ether can be introduced via a metal-catalyzed cross-coupling reaction. For example, a 2-halobenzamide derivative could be coupled with butanethiol in the presence of a suitable catalyst, such as a copper or palladium complex.

Derivatization and Analog Design of this compound

Once the core structure of this compound is synthesized, a wide range of derivatives and analogs can be designed to explore structure-activity relationships for various applications.

Modification of the Amino Group : The 4-amino group is a prime site for derivatization. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted into a variety of other functional groups. These modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Variation of the Thio-Ether Chain : The butyl group of the thio-ether can be replaced with other alkyl or aryl groups to probe the effect of steric bulk and lipophilicity. The length of the alkyl chain can be varied, or branched or cyclic alkyl groups can be introduced.

Substitution on the Benzene Ring : Additional substituents can be introduced onto the aromatic ring to further modulate the molecule's properties. Halogens, alkyl groups, or electron-withdrawing or -donating groups can be installed at the available positions (3, 5, and 6).

Alteration of the Amide Moiety : The primary amide can be converted to secondary or tertiary amides by reacting the corresponding acyl chloride with primary or secondary amines. This allows for the introduction of a wide array of substituents at the nitrogen atom.

The design of such analogs is often guided by computational modeling and a systematic exploration of the chemical space around the parent molecule. nih.gov

Strategies for Structural Modification of the Benzamide Scaffold

The benzamide scaffold of this compound offers several key positions for structural modification to explore its chemical space and potential biological activities. These modifications can be systematically introduced to fine-tune the compound's properties.

The primary points for modification include:

The Butylthio Group (C2-Position): The thioether linkage provides an opportunity for significant variation. The butyl group can be replaced with other alkyl chains of varying lengths, branching, or containing cyclic moieties to probe the impact of steric bulk and lipophilicity. Aryl thioethers could also be synthesized by using arylating agents.

The Benzamide Moiety: The amide nitrogen can be substituted by employing primary or secondary amines instead of ammonia in the final amidation step. This would lead to a library of N-substituted this compound derivatives.

A general scheme for these modifications is presented below:

| Position of Modification | Type of Modification | Potential Reagents | Resulting Functional Group |

| C4-Amino Group | Acylation | Acetyl chloride, Benzoyl chloride | Secondary Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | |

| C2-Butylthio Group | Variation of Alkyl Chain | Other alkyl halides (e.g., ethyl bromide, propyl iodide) | Varied Thioethers |

| Benzamide Nitrogen | N-Substitution | Primary/Secondary Amines | N-Alkyl/N,N-Dialkyl Benzamide |

Chemical Library Generation for Structure-Activity Exploration

To systematically explore the structure-activity relationships (SAR) of this compound, a chemical library of its derivatives can be generated. This involves the combinatorial synthesis of analogues by varying the substituents at the key modification points. Such libraries are invaluable in medicinal chemistry for identifying compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. researchgate.net

A representative virtual library based on the structural modifications discussed is outlined in the table below. This library design allows for the exploration of the effects of different functional groups at three distinct regions of the molecule.

| Compound ID | R1 (at C4-Amino) | R2 (at Thioether) | R3 (at Amide-N) |

| A-1 | -H | -CH2CH2CH2CH3 | -H |

| A-2 | -COCH3 | -CH2CH2CH2CH3 | -H |

| A-3 | -H | -CH2CH3 | -H |

| A-4 | -H | -CH2CH2CH2CH3 | -CH3 |

| A-5 | -COCH3 | -CH2CH3 | -H |

| A-6 | -H | -CH2CH3 | -CH3 |

| A-7 | -COCH3 | -CH2CH2CH2CH3 | -CH3 |

| A-8 | -COCH3 | -CH2CH3 | -CH3 |

Reaction Mechanisms in Benzamide Synthesis and Modification

The synthesis of this compound involves several key chemical transformations, each with a distinct reaction mechanism.

S-Alkylation of a Thiophenol Derivative:

A plausible synthetic route would involve the S-alkylation of a 4-amino-2-mercaptobenzoic acid precursor. The mechanism for this step is a nucleophilic substitution (SN2) reaction. The thiolate anion, formed by the deprotonation of the thiol group by a base, acts as a potent nucleophile. It attacks the electrophilic carbon of the butyl halide (e.g., 1-bromobutane), displacing the bromide ion and forming the C-S bond of the thioether.

Amide Bond Formation:

The conversion of the carboxylic acid group of the resulting 4-amino-2-(butylthio)benzoic acid to a benzamide is typically a two-step process.

Activation of the Carboxylic Acid: The carboxylic acid is first activated to make it more susceptible to nucleophilic attack. A common method is the conversion to an acid chloride using a reagent like thionyl chloride (SOCl2). The mechanism involves the initial attack of the carboxylic acid oxygen on the sulfur of SOCl2, followed by the elimination of a chloride ion and subsequent loss of HCl and SO2 to form the acyl chloride.

Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of the acid chloride is then attacked by a nucleophile, in this case, ammonia. This proceeds through a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by another molecule of ammonia yields the primary benzamide and ammonium (B1175870) chloride.

Process Optimization and Scalability in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound is crucial for improving yield, purity, and efficiency.

Key Optimization Parameters:

| Step | Parameter to Optimize | Considerations |

| S-Alkylation | Base: | The choice of base (e.g., NaH, K2CO3, NaOH) can influence the reaction rate and selectivity. |

| Solvent: | Aprotic polar solvents like DMF or acetonitrile (B52724) are often suitable for SN2 reactions. | |

| Temperature: | Moderate temperatures are typically sufficient to drive the reaction without promoting side reactions. | |

| Amidation | Activating Agent: | Besides SOCl2, other reagents like oxalyl chloride or coupling agents (e.g., HATU, HBTU) can be used. nih.govnih.gov |

| Ammonia Source: | Aqueous ammonia, gaseous ammonia, or ammonium chloride with a base can be used. | |

| Temperature: | The reaction is often performed at low temperatures to control its exothermicity. |

Scalability Considerations:

When scaling up the synthesis from a few milligrams to a multi-gram scale in the laboratory, several factors need to be considered:

Heat Transfer: The amidation step, in particular, can be exothermic. Efficient stirring and external cooling are necessary to maintain the optimal reaction temperature and prevent the formation of byproducts.

Reagent Addition: The rate of addition of reagents, such as thionyl chloride and ammonia, needs to be carefully controlled to manage the reaction rate and heat generation.

Work-up and Purification: The work-up procedure may need to be adapted for larger volumes. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient than chromatography.

Safety: Handling larger quantities of reagents like thionyl chloride requires appropriate safety precautions, including working in a well-ventilated fume hood.

By carefully considering these optimization and scalability factors, the laboratory synthesis of this compound can be made more robust and reproducible.

Structural Characterization and Conformational Analysis

Molecular Conformation Studies of 4-Amino-2-(butylthio)benzamide and Analogues

The molecular conformation of this compound is primarily dictated by the spatial arrangement of its substituent groups around the central benzamide (B126) scaffold. The benzamide core, consisting of the phenyl ring and the amide group (-CONH₂), generally exhibits a high degree of planarity due to the delocalization of π-electrons across the aromatic system and the amide bond. However, the presence of substituents, particularly at the ortho position, can induce significant conformational changes.

Computational studies on analogous ortho-thioalkyl N-methylbenzamides have shown that the presence of a sulfur atom in the ortho position can significantly impact the conformational preference of the amide group. researchgate.netrsc.org Unlike ortho-methoxy benzamides which often favor a planar, hydrogen-bonded conformation, ortho-thioether derivatives may exhibit a greater tendency to adopt non-planar conformations. researchgate.netrsc.org This is attributed to the different electronic properties and larger atomic radius of sulfur compared to oxygen, which can alter the intramolecular interactions.

For this compound, it is plausible that the six atoms of the central C₂N₂OS residue (the two carbons of the amide and thioether linkage, the nitrogen and oxygen of the amide, and the sulfur atom) would lie close to the plane of the benzene (B151609) ring to maximize conjugation. The butyl group would likely orient itself to minimize steric clashes, potentially extending away from the amide group. The para-amino group is not expected to introduce significant steric hindrance and will primarily influence the electronic properties of the molecule.

Interactive Data Table: Predicted Torsional Angles in this compound

| Dihedral Angle | Predicted Value (degrees) | Notes |

| C1-C2-S-C9 | ~180 | Assumes a trans orientation to minimize steric hindrance with the amide group. |

| C2-S-C9-C10 | ~180 | Typically, an anti-periplanar arrangement is energetically favored for alkyl chains. |

| C6-C1-C7-N | ~0 or ~180 | The amide group tends to be coplanar with the benzene ring. |

Stereoelectronic Effects and Their Influence on Molecular Properties

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on molecular structure and reactivity, play a crucial role in determining the properties of this compound. The interplay between the electron-donating amino group and the thioether and amide functionalities governs the electron distribution within the molecule.

The amino group at the para position is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This increased electron density can influence the reactivity and basicity of the molecule.

The butylthio group at the ortho position can exhibit both inductive and resonance effects. The sulfur atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect. However, the lone pairs on the sulfur atom can participate in resonance, donating electron density to the aromatic ring. The net electronic effect of the thioether group is often context-dependent and can be influenced by the other substituents present.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butyl chain, and the protons of the amino and amide groups. The aromatic protons will likely appear as a complex multiplet pattern due to the substitution pattern. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and butylthio groups. The protons of the butyl chain will exhibit characteristic multiplets corresponding to the -CH₂- groups and the terminal -CH₃ group. The NH₂ and CONH₂ protons will likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. Machine learning and quantum mechanics-based approaches can be employed for more accurate prediction of chemical shifts. nih.govst-andrews.ac.ukrsc.orgduke.edu

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern and the electronic effects of the substituents. The carbons of the butyl chain will appear in the aliphatic region of the spectrum. The carbonyl carbon of the amide group will have a characteristic downfield chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| NH₂ | 4.0 - 5.0 (broad) | - |

| CONH₂ | 7.0 - 8.0 (broad) | - |

| S-CH₂- | 2.8 - 3.2 | 30 - 40 |

| -CH₂- | 1.4 - 1.8 | 20 - 30 |

| -CH₂- | 1.3 - 1.6 | 20 - 30 |

| -CH₃ | 0.8 - 1.0 | 10 - 15 |

| C=O | - | 165 - 175 |

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained through electron impact (EI) or electrospray ionization (ESI), would provide information about its molecular weight and fragmentation pattern. Aromatic amides typically show a characteristic fragmentation pattern involving the cleavage of the amide bond. libretexts.orgnih.govyoutube.com

The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound (C₁₁H₁₆N₂OS). Common fragmentation pathways would likely involve:

Loss of the butyl group (-C₄H₉)

Cleavage of the C-S bond

Loss of the amide group (-CONH₂) or parts of it.

Formation of a stable benzoyl cation or related fragments. youtube.comresearchgate.net

The "ortho effect" can also lead to unique fragmentation patterns due to interactions between the adjacent thioether and amide groups. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 224 | [M]⁺ |

| 167 | [M - C₄H₉]⁺ |

| 180 | [M - CONH₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

X-Ray Crystallography of Benzamide Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, we can infer its likely crystal packing based on studies of other benzamide derivatives. nih.govnih.gov

Benzamides and related compounds frequently form hydrogen-bonded networks in the solid state. A common motif is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two molecules. nih.gov The presence of the amino group in this compound introduces additional possibilities for hydrogen bonding, potentially leading to more complex, extended networks.

Interactive Data Table: Representative Crystallographic Data for a Benzamide Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.215 |

| b (Å) | 5.399 |

| c (Å) | 19.683 |

| β (°) | 102.03 |

| Z | 4 |

Note: This data is for N-(propan-2-ylcarbamothioyl)benzamide and is provided for illustrative purposes to show typical parameters for a related class of compounds. nih.gov

Biological Evaluation and Molecular Mechanism of Action Research

In Vitro Biological Activity Screening of 4-Amino-2-(butylthio)benzamide and Analogues

There are no publicly available studies detailing the inhibitory activity of this compound against key enzymes such as cholinesterases, tyrosine kinases, or DNA methyltransferases.

Information from cellular assays, including data on the cytotoxicity of this compound against various cell lines or its effects on cell cycle progression, is not available in the scientific literature.

While research on related compounds, specifically 4-Amino-2-(aryl)-butylbenzamides, has shown potent antagonism of the human neurokinin-2 (NK2) receptor, no such receptor interaction studies have been published for this compound itself. There is no information regarding its potential activity as a serotonin (B10506) 5-HT4 receptor agonist.

Elucidation of Molecular Targets and Binding Interactions

There is no published research available that investigates the protein binding affinity and selectivity profile of this compound for any specific biological target.

The colchicine (B1669291) binding site on tubulin is a target for many small molecule inhibitors. However, there is no scientific evidence or published research to indicate that this compound interacts with or binds to the colchicine binding pocket of tubulin.

Covalent Modification Mechanisms with Biological Targets

Currently, there is no available research that specifically details the covalent modification mechanisms of this compound with any biological targets. Investigation in this area would be necessary to understand if and how this compound forms stable, covalent bonds with proteins, enzymes, or nucleic acids, which would be a critical aspect of its mechanism of action.

Cellular Signaling Modulation by Benzamide (B126) Derivatives

While broader classes of benzamide derivatives are known to modulate various cellular signaling pathways, there is a lack of specific data for this compound. Future research would need to explore its effects on key signaling cascades to determine its potential therapeutic or toxicological profile.

Investigation of Specific Biochemical Pathways and Molecular Effects (e.g., DNA Crosslinking, Reactive Oxygen Species Production)

There are no specific studies investigating the role of this compound in biochemical pathways such as DNA crosslinking or the generation of reactive oxygen species (ROS). While the 4-amino group present in the molecule could theoretically be involved in redox processes, experimental data is required to confirm any such activity. Research into these specific molecular effects would be crucial to understanding the compound's cellular impact.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides critical insights into the binding mode and affinity, guiding the optimization of lead compounds. For benzamide (B126) derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets.

In studies involving benzamide analogues, molecular docking helps to analyze how these ligands fit into the active site of a target protein. mdpi.com The process involves generating a 3D structure of the ligand and placing it on the surface of the target protein's predictable binding site. mdpi.com The interaction between the protein and the ligand is then quantified by a docking score, which estimates the binding affinity. mdpi.comresearchgate.net

For example, docking simulations of various benzamide derivatives against DNA gyrase subunits from Staphylococcus aureus and Escherichia coli have been performed to understand their antibacterial potential. mdpi.com These simulations reveal key interactions, such as hydrogen bonds between the ligand and amino acid residues like ARG 76 and GLY 101 in the active site. mdpi.com Similarly, docking studies on other benzamide derivatives as inhibitors of Topoisomerase IIα (Topo IIα) have shown interactions with DNA residues and amino acids such as GLY462, ARG487, and MET762. researchgate.net These atomic-level insights are crucial for understanding the mechanism of action and for designing more potent inhibitors.

| Target Protein | Interacting Residues | Docking Score (Example) | Reference |

| DNA Gyrase (S. aureus) | ARG 76, GLY 101 | -67.58 | mdpi.com |

| Topoisomerase IIα | DG13 (DNA), GLY462, ARG487 | -114.71 kcal/mol | researchgate.net |

| COX-2 | Not Specified | Not Specified | nih.gov |

Note: Docking scores are dependent on the specific software and scoring function used and are provided for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key molecular features that govern their potency.

For classes of compounds like benzamides and their thio-derivatives, QSAR analyses help to identify the physicochemical properties and structural descriptors that are critical for their biological effects. nih.govnih.gov For instance, a QSAR study on novel 2-alkylthio-benzenesulfonamide derivatives identified five significant descriptors influencing their cytotoxic activity: HATS6s (a GETAWAY descriptor), RDF125m (a radial distribution function), SpMax7_Bh(p) (a Burden descriptor), SM3_G (a 3D matrix descriptor), and Hy (a hydrophilic factor). nih.gov

These models are built using multiple linear regression (MLR) or other machine learning algorithms and can show good predictive performance. nih.gov The insights gained from QSAR contour maps can further explain the ligand-enzyme interactions responsible for binding affinities. researchgate.net By understanding which structural modifications are likely to enhance activity, QSAR guides the rational design of more effective benzamide-based therapeutic agents. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules with the potential for similar biological activity. dovepress.com

This approach is highly versatile and can be applied even when the 3D structure of the target protein is unknown, by aligning a set of active molecules and extracting their common features. dovepress.com For benzamide derivatives, pharmacophore models can be generated to map the key interaction points required for their desired biological effect. For example, studies on 2-aminobenzamide (B116534) derivatives have explored how tautomeric forms can influence the availability of the pharmacophore site, potentially affecting antimicrobial activity. mdpi.com The key pharmacophoric features often include hydrogen bond acceptors (HBA) and hydrogen bond donors (HBD). researchgate.net These models serve as a crucial filter in the early stages of drug discovery, narrowing down vast chemical libraries to a manageable number of promising candidates for further investigation. dovepress.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. plos.org This technique is essential for understanding the conformational flexibility of ligands like 4-Amino-2-(butylthio)benzamide, the stability of the ligand-protein complex, and the detailed dynamics of the binding process. mdpi.com

MD simulations have been applied to complexes of benzamide derivatives with their protein targets to confirm and refine the predictions from docking studies. mdpi.com For example, simulations performed on benzamide derivatives bound to odorant binding proteins (OBP) and acetylcholinesterases (AChE) confirmed that the molecules remained bound to their targets and revealed induced-fit adjustments during the simulation. mdpi.com Analysis of the root mean square deviation (RMSD) of the protein and ligand throughout the simulation provides information on the stability of the complex. plos.orgmdpi.com These simulations can also elucidate the role of water molecules in the binding site and provide a more accurate estimation of binding free energies, offering a deeper understanding of the binding event at an atomic level. mdpi.com

In Silico Prediction of Biological Activities and Potential Mechanisms

In silico methods are widely used to predict the biological activities, potential targets, and mechanisms of action of novel compounds before they are synthesized and tested in the lab. For benzamide derivatives, computational approaches like inverted virtual screening can evaluate their potential activity against a panel of known therapeutic targets. mdpi.com

In this methodology, a specific molecule, such as a this compound analogue, is docked against a database of various proteins to identify the most likely biological targets. mdpi.com This approach has been successfully used to identify potential insecticide targets for benzamide derivatives by screening them against common insecticide-related proteins. mdpi.com Furthermore, computational tools can predict various pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity profiles. researchgate.netmdpi.com For instance, the bioactivity scores of derivatives towards different classes of receptors (e.g., GPCR ligands, ion channel modulators, kinase inhibitors) can be calculated to predict their pharmacological profiles. pharmacophorejournal.com These predictive studies help prioritize compounds for synthesis and biological testing, saving significant time and resources.

Rational Drug Design Approaches for Optimized Benzamide Analogues

Rational drug design integrates computational insights to create novel molecules with improved potency, selectivity, and pharmacokinetic properties. The information gathered from molecular docking, QSAR, pharmacophore modeling, and MD simulations provides a comprehensive roadmap for the strategic optimization of lead compounds like this compound.

For example, starting from a lead benzamide compound, new analogues can be designed to enhance interactions with the target protein. nih.gov Libraries of related compounds, such as replacing a specific moiety with various piperazines, piperidines, or acyclic amines, can be evaluated computationally to identify candidates with potentially higher potency. nih.gov This strategy was employed in the optimization of 4-Amino-2-(aryl)-butylbenzamides as potent antagonists of the human neurokinin-2 (NK(2)) receptor. nih.gov Similarly, rational design has been used to develop novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent Hedgehog signaling pathway inhibitors, where computational insights guided the synthesis of analogues with significantly improved activity. researchgate.net This iterative cycle of design, synthesis, and testing, heavily informed by computational chemistry, is a cornerstone of modern drug discovery.

Advanced Applications and Future Research Directions for 4 Amino 2 Butylthio Benzamide

Development as Chemical Probes for Target Identification and Validation

A critical step in modern drug discovery is the identification and validation of biological targets. Chemical probes—small molecules designed to interact with a specific protein or target—are indispensable tools in this process. The benzamide (B126) scaffold has been successfully adapted to create such probes. For example, photoreactive benzamide probes have been developed to map the binding modes and identify novel interactions of histone deacetylase (HDAC) inhibitors. researchgate.net

The structure of 4-Amino-2-(butylthio)benzamide is well-suited for transformation into a chemical probe. The 4-amino group or the terminal end of the butyl chain could serve as attachment points for reporter tags (like fluorophores or biotin) or for photoreactive groups (like azides or diazirines). Such modified versions of the molecule could be used in techniques like activity-based protein profiling (ABPP) to identify its cellular targets and off-targets, thereby elucidating its mechanism of action and paving the way for the development of more selective therapeutic agents. nih.gov

Exploration in Multi-Target Therapeutic Strategies

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often require therapeutic approaches that can modulate multiple biological targets simultaneously. The Multi-Target Directed Ligand (MTDL) strategy is an innovative approach to designing single chemical entities that can interact with several targets. pharmaceuticsconference.com The benzamide framework is a popular and effective scaffold for creating MTDLs. mdpi.com

Researchers have successfully designed benzamide-based hybrids that exhibit potent, multi-target activity. Examples include:

Dual Acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitors for Alzheimer's disease. mdpi.compharmaceuticsconference.com

Benzamide-hydroxypyridinone hybrids that combine monoamine oxidase B (MAO-B) inhibition with iron chelation for neuroprotection. researchgate.net

Benzoxazole-benzamide conjugates that act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) in cancer therapy. researchgate.net

This compound presents an excellent starting point for MTDL design. The core structure could be merged with other known pharmacophores to create novel hybrid compounds. The amino and amide groups provide reactive handles for synthetic elaboration, allowing for the systematic exploration of multi-target agents for complex diseases.

Investigation in Specific Research Areas

The versatility of the benzamide scaffold has led to its exploration in numerous therapeutic fields. Based on this precedent, this compound warrants investigation in several key research areas.

Benzamide derivatives have demonstrated a wide range of anticancer activities through various mechanisms. The future study of this compound in oncology could focus on screening for similar effects.

| Anticancer Mechanism | Benzamide Derivative Example | Key Findings |

| Tubulin Inhibition | A potent, orally active benzamide derivative (Compound 48) | Targets the colchicine (B1669291) binding site on tubulin, leading to mitotic blockade and apoptosis. It also overcame paclitaxel (B517696) resistance. nih.gov |

| Reversal of Multidrug Resistance | VKNG-2 | Inhibits the efflux function of the ABCG2 transporter, restoring the efficacy of chemotherapeutic drugs like mitoxantrone (B413) and SN-38 in colon cancer cells. mdpi.comnih.gov |

| Immune Checkpoint Inhibition | A series of novel benzamide derivatives | Act as small-molecule inhibitors of the PD-1/PD-L1 interaction, activating antitumor immunity in T cells. nih.gov |

| Melanoma Imaging | Radiolabeled benzamide derivatives | Used to develop PET radiopharmaceuticals for the specific detection and noninvasive imaging of malignant melanoma. koreascience.kr |

This table is interactive and can be sorted by column.

The ability of benzamides to cross the blood-brain barrier has made them a staple in neuroscience research and central nervous system (CNS) drug development. Their activities are diverse, including the modulation of key neurotransmitter receptors. For instance, different substituted benzamides show selective binding to dopamine (B1211576) D2, D3, and D4 receptor subtypes, which is relevant for developing antipsychotics. nih.govnih.govresearchgate.net Other derivatives have been developed as potent antagonists of the human neurokinin-2 (NK(2)) receptor. nih.gov More recently, novel benzamide-based compounds have been identified as potent agonists of the sigma-1 receptor, a chaperone protein implicated in neuroprotection, making them promising candidates for treating neurodegenerative diseases. researchgate.netmdpi.com The unique electronic and steric properties of this compound make it a compelling candidate for screening against these and other important neurological targets.

The search for new antimicrobial agents is a global health priority. Both the benzamide scaffold and molecules containing thioether linkages have independently shown promise in this area. nih.govnih.gov The synthesis of 4-amino-N-[2-(diethylamino) ethyl]benzamide complexes has yielded compounds with good activity against Gram-positive bacteria and yeasts like Candida albicans. mdpi.com Furthermore, studies on thioether-containing compounds have demonstrated potent antibacterial and antifungal activity, sometimes through novel mechanisms like the disruption of bacterial virulence pathways. nih.govekb.eg The combination of a benzamide core and a butylthio group in this compound makes it a particularly strong candidate for development as a novel antimicrobial agent.

The complex pathology of Alzheimer's disease (AD) makes it an ideal candidate for multi-target therapeutic strategies. Benzamide derivatives are at the forefront of this research. pharmaceuticsconference.com Scientists have developed N-benzyl benzamide derivatives that are highly selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), an enzyme that becomes more prominent in the advanced stages of AD. nih.govacs.org Other research programs have focused on creating dual-action benzamides that inhibit both AChE and BACE1, the latter being a key enzyme in the production of amyloid-β peptides. mdpi.com The this compound structure serves as a valuable starting scaffold for designing next-generation, single-molecule agents capable of hitting multiple pathological targets in AD.

Innovations in Synthetic Methodologies for Related Benzamide Structures

The exploration of this compound and its derivatives will be greatly accelerated by leveraging modern synthetic organic chemistry. zenodo.org Traditional methods for creating benzamides are being supplemented by more efficient and innovative techniques that allow for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. researchgate.net

Key modern approaches applicable to the this compound scaffold include:

Transition-Metal-Catalyzed C-H Functionalization: These methods allow for the direct modification of the benzamide aromatic ring, enabling the introduction of new substituents in a highly controlled and efficient manner. mdpi.com

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules, such as quinazolinones, in a single step from simple precursors like 2-aminobenzamides. This strategy dramatically increases synthetic efficiency. mdpi.com

Scaffold Hopping: Computational and synthetic strategies can be used to replace parts of the benzamide core with other chemical groups (a process called scaffold hopping) to discover novel chemotypes with improved properties, such as better brain penetration or oral bioavailability. acs.org

By applying these advanced synthetic methodologies, researchers can systematically modify the 4-amino, 2-butylthio, and benzamide core of the title compound, enabling a thorough exploration of its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 4-Amino-2-(butylthio)benzamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves introducing the butylthio group via nucleophilic substitution or thiol-ene coupling. For example, reacting 4-amino-2-chlorobenzamide with butanethiol in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF can yield the target compound. Optimization includes controlling reaction temperature (80–100°C), excess thiol reagent, and catalyst use (e.g., CuI for Ullmann-type couplings). Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is evaluated using HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Impurity profiling follows pharmacopeial guidelines, where relative response factors (RRF) for contaminants like unreacted precursors are calculated. For example, RRFs are determined using reference standards, and peak area ratios are quantified against the main compound. Additionally, melting point analysis (>300°C for pure samples) and NMR spectroscopy (integration of aromatic protons) validate structural integrity .

Q. What spectroscopic and crystallographic methods are employed for structural elucidation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., NH₂ at δ 6.5–7.0 ppm, butylthio S–CH₂ at δ 2.5–3.0 ppm).

- IR : Confirms amide C=O (~1650 cm⁻¹) and thioether C–S (~650 cm⁻¹).

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions) and lattice parameters. Single-crystal diffraction data (CCDC references) are refined using software like SHELXL .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via PCM models. Molecular electrostatic potential (MESP) maps highlight regions prone to nucleophilic attack (e.g., sulfur atom in butylthio group). Lattice energy calculations assess crystal packing stability, correlating with experimental polymorphic forms .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to validate selectivity.

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., apoptosis via caspase-3 activation).

- Meta-analysis : Cross-reference data from Connected Papers or DeepDyve to identify confounding variables (e.g., solvent choice, assay protocols) .

Q. How does polymorphism affect the physicochemical properties and bioavailability of this compound?

- Methodological Answer : Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) identifies stable forms. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphs (e.g., orthorhombic vs. monoclinic). Dissolution studies in simulated gastric fluid correlate polymorph stability with bioavailability. For example, metastable Form II (silky needles) may exhibit higher solubility than rhombic Form I .

Q. What experimental designs mitigate sulfur oxidation during storage or biological assays?

- Methodological Answer :

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent light-/oxygen-induced oxidation.

- Assay conditions : Add antioxidants (e.g., BHT at 0.01% w/v) to cell culture media. Monitor degradation via LC-MS (m/z shifts for sulfoxide/sulfone byproducts).

- Structural analogs : Synthesize oxidation-resistant derivatives (e.g., replacing –S– with –SO₂–) as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.